

# "N-Benzothiazol-2-yl-2-methoxy-acetamide" potential biological activity

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## Compound of Interest

Compound Name:	<i>N-Benzothiazol-2-yl-2-methoxy-acetamide</i>
CAS No.:	133024-42-7
Cat. No.:	B146716

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**N-Benzothiazol-2-yl-2-methoxy-acetamide:** Pharmacophore Analysis and Predictive Biological Activity A Technical Whitepaper for Drug Development Professionals

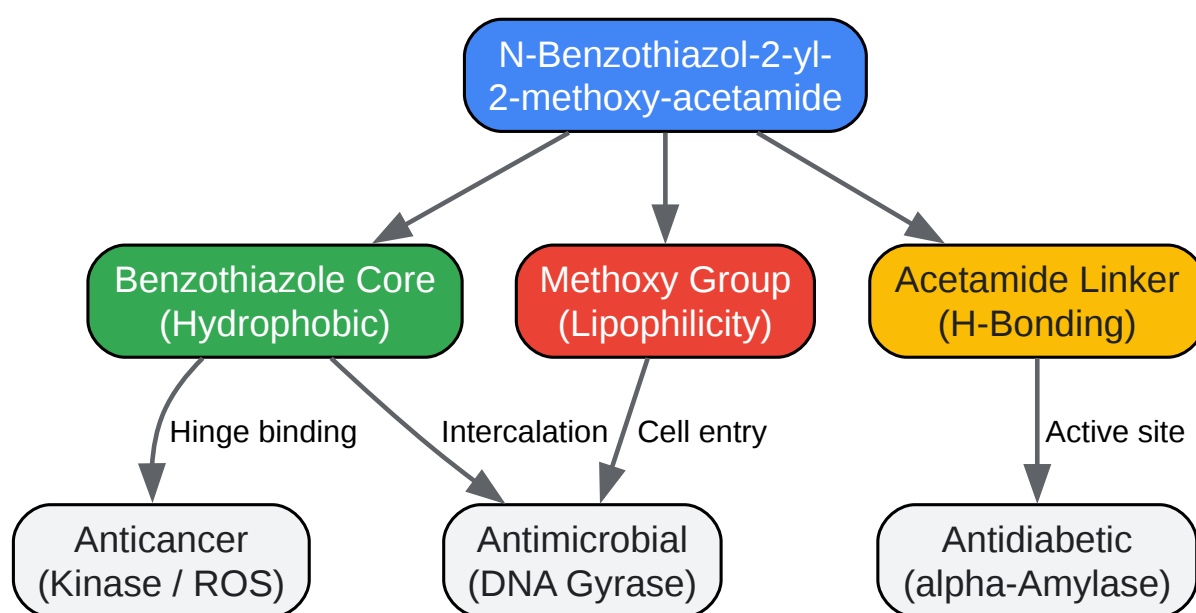
## Executive Summary

The compound **N-Benzothiazol-2-yl-2-methoxy-acetamide** (CAS: 5750-42-5) represents a highly versatile synthetic intermediate and screening compound in modern drug discovery[1]. By tethering a privileged 2-aminobenzothiazole core to a methoxyacetamide linker, this molecule presents a unique pharmacophore capable of interacting with diverse biological targets. As a Senior Application Scientist, I have structured this guide to deconstruct the molecule's architecture, predict its biological efficacy based on established structure-activity relationships (SAR), and provide self-validating experimental workflows for in vitro characterization.

## Molecular Architecture & Pharmacophore Dynamics

The pharmacological potential of **N-Benzothiazol-2-yl-2-methoxy-acetamide** is driven by the synergistic effects of its three primary structural domains:

- **The Benzothiazole Core:** Benzothiazole is a bicyclic planar ring system containing sulfur and nitrogen. It acts as a bioisostere for endogenous purines and indoles, allowing it to easily slip into the ATP-binding pockets of kinases or intercalate within nucleic acid structures[2].
- **The Acetamide Linker:** The amide bond provides critical hydrogen-bond donor (NH) and acceptor (C=O) capabilities. This linker dictates the conformational flexibility of the molecule, allowing it to anchor securely within enzyme active sites[3].
- **The Methoxy Group:** Unlike a simple hydrophobic alkyl chain, the terminal methoxy substitution introduces an additional electron-donating oxygen. This fine-tunes the molecule's lipophilicity (LogP) to ensure cellular permeability while providing an extra hydrogen-bond acceptor to stabilize target-ligand complexes.



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Pharmacophore mapping of **N-Benzothiazol-2-yl-2-methoxy-acetamide** to biological targets.

## Predictive Biological Activity & Target Mechanistic Pathways

Based on the extensive literature surrounding benzothiazole-acetamide derivatives, this compound is predicted to exhibit activity across three primary therapeutic axes:

### Antidiabetic Efficacy ( $\alpha$ -Amylase Inhibition)

Benzothiazole derivatives tethered to acetamides have been identified as potent inhibitors of carbohydrate-metabolizing enzymes[3]. The mechanism relies on the acetamide linker forming hydrogen bonds with the catalytic residues of  $\alpha$ -amylase, while the hydrophobic benzothiazole core blocks the substrate-binding cleft. This inhibition delays carbohydrate digestion, thereby blunting postprandial hyperglycemic spikes[4].

### Antimicrobial and Antitubercular Activity

Benzothiazole-N-phenyl acetamides have demonstrated remarkable minimum inhibitory concentrations (MICs) against both Gram-positive (*S. aureus*) and Gram-negative strains, as well as *Mycobacterium tuberculosis*[5]. Mechanistically, the planar benzothiazole system targets the ATPase domain of bacterial DNA Gyrase. The methoxy group plays a critical role here by modulating the molecule's polarity, allowing it to penetrate the thick, lipid-rich mycolic acid cell wall of mycobacteria[6].

### Antiproliferative and Anticancer Potential

Various benzothiazole amides induce specific apoptosis and G2/M cell cycle arrest in human breast cancer cell lines (e.g., MCF-7)[7]. The biological causality stems from the compound's ability to modulate Reactive Oxygen Species (ROS) levels and potentially inhibit specific receptor tyrosine kinases by mimicking the adenine ring of ATP.

### Physicochemical Profiling & SAR Modeling

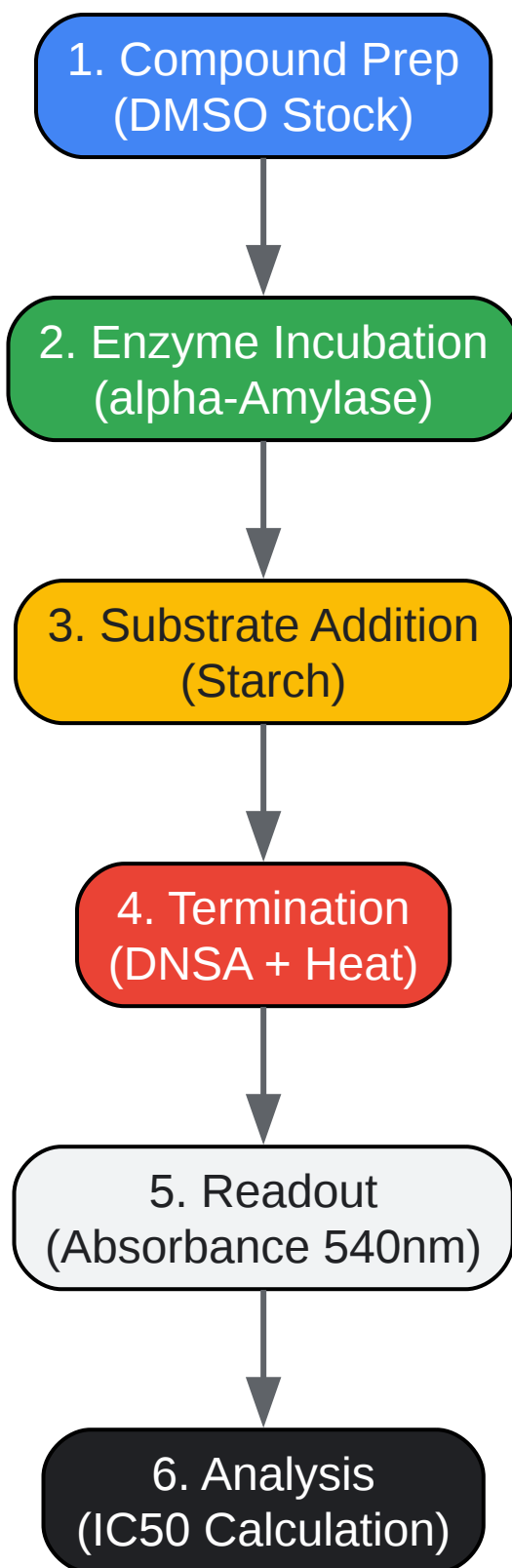
To understand the compound's viability as a drug candidate, we must evaluate its physicochemical properties. The data below illustrates that **N-Benzothiazol-2-yl-2-methoxy-acetamide** strictly adheres to Lipinski's Rule of Five, making it an excellent candidate for oral bioavailability.

Property	Value	Causality / Pharmacological Impact
Molecular Weight	222.3 g/mol [1]	Low MW prevents steric hindrance and ensures rapid diffusion across cellular membranes.
Molecular Formula	C10H10N2O2S[1]	Contains a high density of heteroatoms (N, O, S) essential for diverse target interactions.
H-Bond Donors	1 (Amide NH)	Facilitates highly specific, directional binding to kinase hinge regions or enzyme active sites.
H-Bond Acceptors	4 (N, O, S)	Enhances aqueous solubility and prolongs target residence time.
Predicted LogP	~1.8 - 2.5	Ideal lipophilicity balance; prevents the molecule from being trapped in the lipid bilayer.

## Experimental Workflows & Validation Protocols

To empirically validate the predicted biological activities of this compound, rigorous, self-validating assays must be employed. Below are the step-by-step methodologies for evaluating its antidiabetic and antimicrobial potential.

### Protocol A: In Vitro $\alpha$ -Amylase Inhibition Assay (Antidiabetic Screening)



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Step-by-step in vitro validation workflow for alpha-amylase inhibitory activity.

#### Methodology:

- **Compound Preparation:** Dissolve **N-Benzothiazol-2-yl-2-methoxy-acetamide** in 100% DMSO to create a 10 mM stock. Dilute to working concentrations (1–100  $\mu$  M) using 0.02 M sodium phosphate buffer (pH 6.9). Causality: DMSO ensures complete dissolution of the lipophilic core, while the buffer maintains enzyme conformational stability.
- **Enzyme Incubation:** Mix 50  $\mu$  L of the compound solution with 50  $\mu$  L of porcine pancreatic  $\alpha$ -amylase (0.5 mg/mL). Incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the compound to establish steady-state binding kinetics with the enzyme before the substrate is introduced.
- **Substrate Addition:** Add 50  $\mu$  L of 1% starch solution to the mixture. Incubate at 25°C for exactly 10 minutes.
- **Reaction Termination:** Add 100  $\mu$  L of 3,5-dinitrosalicylic acid (DNSA) color reagent. Boil the tubes at 100°C for 5 minutes, then rapidly cool on ice. Causality: Heat denatures the enzyme, stopping the reaction, and drives the reduction of DNSA by generated maltose to form a quantifiable red-brown complex.
- **Readout:** Dilute with 1 mL distilled water and measure absorbance at 540 nm using a microplate reader.
- **Self-Validation Mechanism:** This protocol is inherently self-validating through the mandatory inclusion of a positive control (Acarbose) to confirm enzyme susceptibility, a negative control (DMSO only) to baseline maximum enzyme activity, and a blank (no enzyme) to subtract any background absorbance caused by the test compound itself.

## Protocol B: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

#### Methodology:

- **Inoculum Preparation:** Cultivate target strains (e.g., *S. aureus*, *E. coli*) in Mueller-Hinton Broth (MHB) to a turbidity matching a 0.5 McFarland standard ( $\approx 1.5 \times 10^8$  CFU/mL).

- Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound (from 100  $\mu$ g/mL down to 0.19  $\mu$ g/mL) in MHB.
- Inoculation: Add 10  $\mu$  L of the bacterial suspension to each well (final well volume 100  $\mu$  L).
- Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30  $\mu$  L of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) exclusively by the metabolism of viable cells, providing an objective, colorimetric readout of the Minimum Inhibitory Concentration (MIC) without relying on subjective visual turbidity.
- Self-Validation Mechanism: The assay requires a sterility control (broth only) to rule out contamination, a growth control (broth + bacteria) to ensure media viability, and a reference standard (Ciprofloxacin) to benchmark the compound's relative potency[6].

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